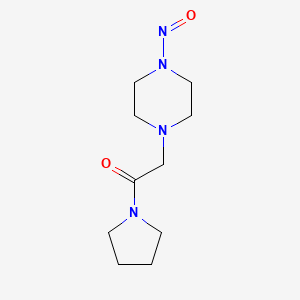
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, a compound with the CAS number 2870652-88-1, is a derivative of piperazine that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H18N4O2, with a molecular weight of 226.28 g/mol. The structure features a nitroso group attached to a piperazine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₄O₂ |
| Molecular Weight | 226.28 g/mol |
| CAS Number | 2870652-88-1 |
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, an enzyme critical in the regulation of neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic effects against neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : Some studies indicate that piperazine derivatives possess antioxidant properties, which could mitigate oxidative stress in neuronal cells. This action might contribute to neuroprotection against conditions such as glutamate-induced neurotoxicity .
- Antimicrobial Activity : Research has shown that nitroso compounds can exhibit antimicrobial properties. The presence of the nitroso group in this compound may enhance its interaction with microbial targets, leading to potential applications in treating infections.
Research Findings and Case Studies
Numerous studies have investigated the biological activities of compounds related to this compound:
Case Study: Neuroprotective Effects
A study focusing on piperazine derivatives demonstrated that certain compounds effectively reduced glutamate-induced toxicity in PC12 cells, a model for neuronal function. The results indicated that these derivatives could protect neurons from oxidative damage and apoptosis .
Biological Evaluation
In a comparative study involving various piperazine derivatives, compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase. The findings suggested that structural modifications significantly influenced the inhibitory activity, indicating a potential pathway for drug development targeting cognitive disorders .
Toxicological Considerations
While exploring the therapeutic potential, it is essential to consider the safety profile of this compound. Nitroso compounds are often associated with mutagenic properties; thus, thorough toxicological assessments are necessary before clinical applications can be considered.
Eigenschaften
IUPAC Name |
2-(4-nitrosopiperazin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c15-10(13-3-1-2-4-13)9-12-5-7-14(11-16)8-6-12/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEXLYXLHGSYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














